molecular formula C6H5ClF3IN2O2S B2701229 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride CAS No. 1946822-46-3

3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride

Cat. No.: B2701229
CAS No.: 1946822-46-3
M. Wt: 388.53
InChI Key: GNMBYSTXGBDCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is a chemical compound characterized by the presence of an iodine atom, a trifluoropropyl group, and a pyrazole ring with a sulfonyl chloride functional group. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while oxidation reactions can produce sulfones .

Scientific Research Applications

3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole: Lacks the sulfonyl chloride group but shares the pyrazole and trifluoropropyl moieties.

    1-(3,3,3-Trifluoropropyl)pyrazole-4-sulfonyl chloride: Similar structure but without the iodine atom.

Uniqueness

The presence of both the iodine atom and the sulfonyl chloride group in 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride makes it unique. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .

Properties

IUPAC Name

3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3IN2O2S/c7-16(14,15)4-3-13(12-5(4)11)2-1-6(8,9)10/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMBYSTXGBDCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(F)(F)F)I)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.